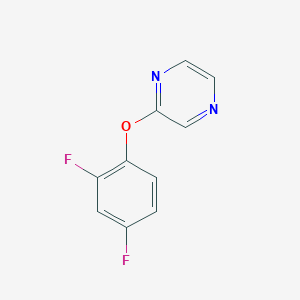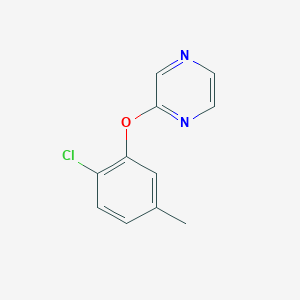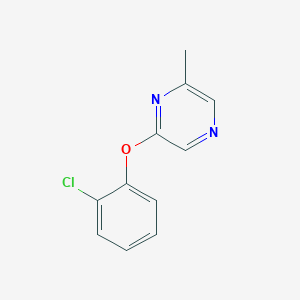
2-(2,4-difluorophenoxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound “2-(2,4-difluorophenoxy)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .
Synthesis Analysis
The synthesis of pyrazine derivatives has been extensively studied . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Molecular Structure Analysis
Pyrazine is a 6 membered heterocyclic compound with two nitrogen atoms in para position . This heteroaromatic compound is 6π-electron-deficient and resembles in planar configuration . Pyrazine exhibits inductive resonance properties .Chemical Reactions Analysis
The chemical reactions of pyrazine derivatives have been explored in various studies . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Physical And Chemical Properties Analysis
Pyrazine is a weak diacid base, with two protonation steps with pKa1= 0.65 and pKa2= - 5.78 . The resonance in pyrazine causes an electron deficiency around the carbon atoms at 2,3,4,5-positions and, especially when an electron-withdrawing substituent is attached to the pyrazine, exposes them to nucleophilic attack .科学的研究の応用
2-(2,4-difluorophenoxy)pyrazine has been studied for a variety of scientific applications, including as a corrosion inhibitor, as a synthetic intermediate in organic synthesis, and as a drug in pharmacology. In corrosion inhibition studies, this compound has been found to be an effective inhibitor of corrosion in carbon steel pipes. In organic synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including 2-amino-4-arylpyrazines, 2-amino-3-arylpyrazines, 2-amino-4-hydroxypyrazines, and 2-amino-3-hydroxypyrazines. In pharmacology, this compound has been studied as a potential drug for the treatment of a variety of diseases, including cancer and HIV.
作用機序
Target of Action
It’s known that pyrrolopyrazine derivatives, which include 2-(2,4-difluorophenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
One study suggests that cyclometalated ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine show acid/base-induced structural transformation due to the protonation/deprotonation of their pyridyl groups and/or imidazole units .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that cyclometalated ir(iii) complexes based on this compound can exhibit luminescence switching behaviors and photocatalytic activity for hydrogen evolution .
Action Environment
It’s known that cyclometalated ir(iii) complexes based on this compound can show acid/base-induced structural transformation in solution .
実験室実験の利点と制限
2-(2,4-difluorophenoxy)pyrazine has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize in the laboratory. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also sensitive to light and heat, and can be degraded by exposure to these conditions. Additionally, this compound is a relatively expensive compound, which can limit its use in some laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of 2-(2,4-difluorophenoxy)pyrazine. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on various targets. Additionally, further studies could be conducted to investigate the effects of this compound on various diseases, such as cancer and HIV. Finally, further studies could be conducted to investigate the potential therapeutic uses of this compound, such as its use as an anti-inflammatory agent or as an anticonvulsant.
合成法
2-(2,4-difluorophenoxy)pyrazine can be synthesized in a variety of ways, including by reacting 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of a base, such as piperidine. This reaction produces a yellow solid that can be purified by recrystallization. Other methods for synthesizing this compound include reacting 2,4-difluorobenzaldehyde with hydrazine sulfate in the presence of a base, such as triethylamine, and reacting 2,4-difluorobenzene with hydrazine hydrate in the presence of a base, such as potassium carbonate.
Safety and Hazards
Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the pyrazine compounds . Most are classified as irritating to the respiratory system . The proposed maximum use levels in feed are unlikely to have detrimental effects on the terrestrial and fresh water compartments .
生化学分析
Biochemical Properties
Pyrazine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to various biochemical reactions, contributing to their wide range of biological activities .
Cellular Effects
The cellular effects of 2-(2,4-difluorophenoxy)pyrazine are not clearly recognized . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly understood . It is known that pyrazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could also include any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(2,4-difluorophenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-2-9(8(12)5-7)15-10-6-13-3-4-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUPIYWHQBJMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442356.png)
![6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442361.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)
![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)
![5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442384.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)
![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)

![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)